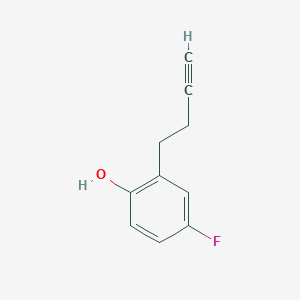

2-(3-Butyn-1-yl)-4-fluorophenol

CAS No.:

Cat. No.: VC17249870

Molecular Formula: C10H9FO

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9FO |

|---|---|

| Molecular Weight | 164.18 g/mol |

| IUPAC Name | 2-but-3-ynyl-4-fluorophenol |

| Standard InChI | InChI=1S/C10H9FO/c1-2-3-4-8-7-9(11)5-6-10(8)12/h1,5-7,12H,3-4H2 |

| Standard InChI Key | BPMYMLHRRXRSBF-UHFFFAOYSA-N |

| Canonical SMILES | C#CCCC1=C(C=CC(=C1)F)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 2-but-3-ynyl-4-fluorophenol, reflects its substitution pattern:

-

A phenolic hydroxyl group at position 1.

-

A fluorine atom at position 4 (para to the hydroxyl group).

-

A 3-butynyl chain (-CH₂CH₂C≡CH) at position 2 (ortho to the hydroxyl group).

This arrangement creates a sterically hindered environment around the hydroxyl group, which may influence hydrogen bonding and solubility. The alkyne moiety introduces sp-hybridized carbons, enabling participation in cycloaddition and coupling reactions.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| IUPAC Name | 2-but-3-ynyl-4-fluorophenol |

| Canonical SMILES | C#CCCC1=C(C=CC(=C1)F)O |

| InChI Key | BPMYMLHRRXRSBF-UHFFFAOYSA-N |

| PubChem CID | 45090818 |

Electronic and Steric Effects

The fluorine atom’s electronegativity withdraws electron density from the aromatic ring via inductive effects, polarizing the hydroxyl group and enhancing its acidity compared to unsubstituted phenol. The butynyl group’s bulkiness introduces steric hindrance, potentially slowing electrophilic aromatic substitution at the ortho and para positions.

Synthesis and Reactivity

Example Reaction Scheme:

Reaction conditions (e.g., temperature, solvent) would require optimization to maximize yield and minimize side products like diaryl ethers.

Characteristic Reactions

The compound’s alkyne group enables diverse transformations:

-

Cycloadditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Hydrogenation: Partial or full reduction to cis- or trans-alkenes using catalysts like Lindlar’s or palladium.

-

Oxidative Coupling: Glaser-Hay coupling to form conjugated diynes under oxidative conditions.

The phenolic hydroxyl group can undergo typical reactions such as etherification, esterification, or deprotonation to form phenoxide ions.

Physicochemical Properties

Solubility and Stability

-

Solubility: Expected to be moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyl and fluorine groups. Limited solubility in water due to the hydrophobic alkyne chain.

-

Thermal Stability: Alkyne groups generally decompose above 200°C, suggesting that the compound may require storage at low temperatures.

Table 2: Predicted Physicochemical Data

| Property | Value/Range |

|---|---|

| Melting Point | 80–90°C (estimated) |

| Boiling Point | 250–270°C (extrapolated) |

| logP (Octanol-Water) | ~2.5 (indicating moderate lipophilicity) |

| pKa | ~8.5 (lower than phenol due to fluorine) |

Spectroscopic Signatures

-

¹H NMR: Distinct signals for the phenolic proton (δ 5–6 ppm), alkyne proton (δ 2–3 ppm), and aromatic protons (δ 6.5–7.5 ppm).

-

¹³C NMR: Alkyne carbons (δ 70–85 ppm), aromatic carbons (δ 110–160 ppm), and fluorinated carbon (δ 160–165 ppm).

-

IR Spectroscopy: O-H stretch (~3200 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-F stretch (~1100 cm⁻¹).

Research Challenges and Future Directions

Current limitations in understanding 2-(3-Butyn-1-yl)-4-fluorophenol highlight areas for further investigation:

-

Synthetic Optimization: Developing high-yield, scalable synthesis methods.

-

Biological Screening: Evaluating toxicity, pharmacokinetics, and target engagement.

-

Environmental Impact: Assessing biodegradation pathways and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume